molecular formula C17H15ClN4O5S B2721988 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide CAS No. 301314-58-9

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide

Cat. No.: B2721988
CAS No.: 301314-58-9
M. Wt: 422.84
InChI Key: SQOCEQAEAFBPDI-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide features a pyrazole core substituted with a sulfonamide group bearing nitro (NO₂) and chloro (Cl) substituents on the benzene ring. The sulfonamide moiety enhances hydrogen-bonding capabilities, while the nitro and chloro groups contribute to electronic effects and steric interactions .

Properties

IUPAC Name

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5S/c1-11-16(17(23)21(20(11)2)12-6-4-3-5-7-12)19-28(26,27)13-8-9-14(18)15(10-13)22(24)25/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOCEQAEAFBPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolone core. One common approach is the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, leading to the formation of different amines.

  • Substitution: The chloro and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like tin chloride or iron powder in acidic conditions.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Nitroso derivatives from oxidation.

  • Amines from reduction.

  • Substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities which can be harnessed in pharmaceutical applications:

  • Antimicrobial Activity : Studies have demonstrated that 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide possesses antimicrobial properties effective against various bacterial strains. Its sulfonamide group is particularly noted for enhancing antimicrobial efficacy.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs. This is particularly relevant in treating conditions such as arthritis and other inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, indicating its potential as an anticancer agent. Further research is needed to elucidate its mechanisms of action and efficacy in clinical settings.

Medicinal Chemistry Applications

The unique structure of this compound makes it a versatile scaffold for drug development:

  • Drug Design : The compound can serve as a lead structure for synthesizing new derivatives with enhanced pharmacological profiles. Modifications on the pyrazole ring or the sulfonamide group could yield compounds with improved efficacy and reduced side effects.

Case Studies

Several case studies highlight the applications of this compound in research:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamides, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .
  • Anti-inflammatory Research : In a study focused on anti-inflammatory agents, 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazolyl)-3-nitrobenzene sulfonamide was tested for its ability to reduce cytokine production in vitro. The results showed a marked decrease in pro-inflammatory cytokines, supporting its use in inflammatory disease management .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory processes or pain signaling.

  • Pathways: It may modulate signaling pathways related to inflammation and pain, leading to its therapeutic effects.

Comparison with Similar Compounds

Sulfonamide Derivatives

Sulfonamide-functionalized pyrazole derivatives are well-studied due to their diverse biological and crystallographic properties. Key comparisons include:

Compound Name Substituents on Benzene Ring Molecular Formula Melting Point (°C) Key Features Reference
Target Compound 4-Cl, 3-NO₂ C₁₈H₁₆ClN₄O₅S Not reported Strong electron-withdrawing groups (NO₂, Cl) enhance acidity of sulfonamide proton.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide 4-CH₃ C₁₉H₁₉N₃O₃S Not reported Methyl group provides electron-donating effects, reducing hydrogen-bonding strength compared to NO₂.
4-Chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)(methyl)sulfamoyl]-N-ethylbenzamide 4-Cl, N-ethylamide C₂₂H₂₂ClN₄O₄S Not reported Methylsulfamoyl and ethylamide substituents alter steric bulk and solubility.

Key Observations :

  • Chloro substituents in both the target compound and its analogs contribute to lipophilicity, which may influence membrane permeability in biological systems .

Pyrazole Carboxamide and Formamide Derivatives

Carboxamide and formamide derivatives share the pyrazole core but differ in functionalization at the 4-position:

Compound Name Functional Group at 4-Position Molecular Formula Melting Point (°C) Yield (%) Reference
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Carboxamide (CONH₂) C₂₁H₁₅ClN₆O 133–135 68
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Formamide (NHCHO) C₁₂H₁₃N₃O₂ Not reported Not reported

Key Observations :

  • Carboxamide derivatives (e.g., ) exhibit moderate yields (62–71%) and melting points (123–183°C), suggesting stable crystalline packing.

Metal Complexation Behavior

The pyrazole scaffold’s ability to coordinate metals varies with substituents:

  • Carbamothioyl Analogs : Compounds like [4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide] form stable complexes with metals (e.g., Cu²⁺, Ni²⁺) via the thione sulfur atom .
  • Sulfonamide Analogs : The target compound’s sulfonamide group may act as a weaker ligand due to the absence of sulfur-based lone pairs, favoring hydrogen bonding over metal coordination .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds reveal distinct packing motifs:

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide (): Forms hydrogen bonds between sulfonamide oxygen and pyrazole NH, creating a 2D network.
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (): Exhibits intermolecular N–H···O hydrogen bonds, resulting in helical chains.

Biological Activity

The compound 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including its anticancer properties, antibacterial effects, and potential mechanisms of action.

The molecular formula of the compound is C18H16ClN3O5SC_{18}H_{16}ClN_3O_5S with a molecular weight of 421.85 g/mol. Its structure features a sulfonamide group and a pyrazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. The compound has shown promising in vitro activity against various cancer cell lines:

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-2315.2
Liver CancerHepG24.8
Lung CancerA5496.0
Colorectal CancerHCT1167.5

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and death .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL
Bacillus subtilis10 µg/mL

These findings indicate that the compound exhibits significant antibacterial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

The biological activity of this compound can be linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .
  • Apoptosis Induction : In cancer cells, the compound may activate caspases and other apoptotic pathways, leading to programmed cell death .
  • Cell Cycle Arrest : It has been suggested that the compound could induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

  • A study involving a derivative of pyrazole demonstrated a significant reduction in tumor size in mice models when administered at a dosage of 10 mg/kg body weight over a period of two weeks.
  • Another clinical trial reported that patients with resistant bacterial infections showed improvement after treatment with sulfonamide derivatives similar to the compound discussed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between a sulfonoyl chloride derivative and a substituted aminopyrazolone. For example:

Reagents : 4-Aminoantipyrine derivatives react with activated sulfonyl chlorides (e.g., 3-nitro-4-chlorobenzenesulfonyl chloride) in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) .

Conditions : Reactions are conducted in dichloromethane (DCM) with triethylamine as a base at 273 K, followed by extraction and crystallization .

Purification : Slow evaporation from methylene chloride yields single crystals suitable for X-ray diffraction .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

ParameterValue (Example)Source
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 8.422 Å, b = 9.295 Å, c = 14.501 Å
Data-to-parameter ratio13.3
  • Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize the lattice, forming dimers of the R₂²(10) type .

Advanced Research Questions

Q. How do steric and electronic effects influence the conformational flexibility of the sulfonamide group?

  • Methodological Answer :

  • Dihedral Angle Analysis : The amide group in related compounds exhibits rotational constraints due to steric repulsion between the sulfonamide and pyrazolone moieties. For instance, dihedral angles between the dichlorophenyl and pyrazolyl rings range from 48.45° to 80.70°, impacting molecular packing .
  • Electronic Effects : Nitro and chloro substituents on the benzene ring introduce electron-withdrawing effects, altering charge distribution and hydrogen-bonding potential .

Q. What computational approaches are used to predict the reactivity and binding properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) by analyzing binding affinities and steric complementarity .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-stacking, van der Waals contacts) using tools like CrystalExplorer .

Q. How do hydrogen-bonding motifs affect supramolecular assembly in crystalline phases?

  • Methodological Answer :

  • R₂²(10) Dimers : N–H⋯O hydrogen bonds between the amide NH and sulfonyl oxygen create dimeric units, which propagate into 3D networks via weaker C–H⋯O interactions .
  • Thermal Stability : Hydrogen-bond strength correlates with melting points (e.g., 473–475 K in related compounds), validated by differential scanning calorimetry (DSC) .

Data Contradiction Analysis

Q. Why do crystallographic studies report variations in dihedral angles across similar sulfonamide derivatives?

  • Methodological Answer :

  • Steric Repulsion : Bulky substituents (e.g., dichlorophenyl groups) force rotational deviations, as seen in dihedral angle ranges of 64.82°–80.70° .
  • Solvent Effects : Crystallization solvents (e.g., DCM vs. ethanol) influence packing efficiency and molecular conformation .

Tables for Key Structural and Synthetic Data

Property Value Reference
Melting Point473–475 K
Crystallization SolventMethylene chloride
Hydrogen Bond Length (N–H⋯O)0.88 Å (calculated)
Unit Cell Volume1135.2 ų

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